molecular formula C13H11N3O3 B258226 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

Cat. No. B258226
M. Wt: 257.24 g/mol
InChI Key: CWWOHKJSFMAKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine, also known as FOMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FOMP is a heterocyclic compound that contains a pyridine ring, a furan ring, and an oxadiazole ring.

Scientific Research Applications

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to have potential applications in various scientific fields. In the field of medicinal chemistry, 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been studied for its potential as an anti-cancer agent. Studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In addition to its potential applications in medicinal chemistry, 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been studied for its potential as a fluorescent probe. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to exhibit strong fluorescence properties, making it a promising candidate for use in fluorescence-based imaging techniques.

Mechanism of Action

The mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is not fully understood. However, studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can interact with various cellular targets, including DNA, RNA, and proteins. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit strong fluorescence properties. In vivo studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine in lab experiments is its strong fluorescence properties, which make it a useful tool for fluorescence-based imaging techniques. Another advantage is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation of using 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for use in fluorescence-based imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine and to identify its cellular targets.

Synthesis Methods

The synthesis of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves the reaction of 2-methoxy-6-methylpyridine with 2-furoyl chloride and sodium azide in the presence of triethylamine. The reaction yields 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine as a yellow solid with a melting point of 187-189°C.

properties

Product Name

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5-(furan-2-yl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H11N3O3/c1-8-5-6-9(12(14-8)17-2)11-15-13(19-16-11)10-4-3-7-18-10/h3-7H,1-2H3

InChI Key

CWWOHKJSFMAKHS-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Origin of Product

United States

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